molecular formula C8H6BrNO2 B6600252 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one CAS No. 1939174-12-5

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one

Cat. No.: B6600252
CAS No.: 1939174-12-5
M. Wt: 228.04 g/mol
InChI Key: UUVOFDVYIRNDBO-UHFFFAOYSA-N
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Description

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one typically involves the bromination of a pyrano[4,3-c]pyridin-4(3H)-one precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms, which may have distinct properties and applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation or reduction states of the compound.

Scientific Research Applications

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the fused ring system play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[4,3-c]pyridine
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine

Uniqueness

8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one is unique due to its specific structural features, such as the pyrano-pyridine fused ring system and the position of the bromine atom

Properties

IUPAC Name

8-bromo-1H-pyrano[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVOFDVYIRNDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2C(=O)CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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